N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 3-methoxyphenol to form 4-[(2-chlorobenzyl)oxy]-3-methoxyphenol. This intermediate is then reacted with 4H-1,2,4-triazol-4-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-2-(2-chlorophenoxy)acetohydrazide
- 2-[(4-chlorobenzyl)oxy]-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide
- 2-[4-(benzyloxy)phenoxy]-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)acetohydrazide
Uniqueness
N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole ring with a chlorobenzyl and methoxyphenyl group makes it particularly interesting for various applications.
Properties
IUPAC Name |
(E)-1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-23-17-8-13(9-21-22-11-19-20-12-22)6-7-16(17)24-10-14-4-2-3-5-15(14)18/h2-9,11-12H,10H2,1H3/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZUTHGLJNAFU-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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